

Technical Guide: Physicochemical Properties of 3-Fluorobutan-1-amine HCl

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Compound of Interest

Compound Name: 3-Fluorobutan-1-amine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobutan-1-amine hydrochloride (HCl) is a fluorinated aliphatic amine of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, influencing its metabolic stability, pKa, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the known physicochemical properties of 3-Fluorobutan-1-amine HCl and outlines general experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive literature search for experimentally determined physicochemical data for 3-Fluorobutan-1-amine HCl yielded limited results. The following table summarizes the available information. It is important to note that key experimental values for melting point, boiling point, pKa, and aqueous solubility have not been reported in the reviewed literature.

Property	Value	Source
Chemical Formula	C4H11ClFN	[1]
Molecular Weight	127.59 g/mol	[1]
CAS Number	1780799-10-1	[1]
Appearance	Off-white to light yellow solid	[1]
Purity (by ¹ H NMR)	≥95.0%	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Aqueous Solubility	Data not available	
LogP (calculated for free amine)	Data not available for HCl salt	

Experimental Protocols

While specific experimental protocols for 3-Fluorobutan-1-amine HCl are not available in the current literature, the following sections describe standard methodologies for determining the key physicochemical properties of amine hydrochloride salts.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For an amine hydrochloride salt, this can be determined using a standard melting point apparatus.

Methodology:

- A small, dry sample of 3-Fluorobutan-1-amine HCl is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.

- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Decomposition, if observed by a change in color, should be noted.[\[2\]](#)

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the ammonium ion of 3-Fluorobutan-1-amine HCl, the pKa can be determined by potentiometric titration.

Methodology:

- A precisely weighed amount of 3-Fluorobutan-1-amine HCl is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.
- The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
- The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a crucial parameter for drug development. The shake-flask method is a common technique for determining thermodynamic solubility.

Methodology:

- An excess amount of 3-Fluorobutan-1-amine HCl is added to a known volume of purified water or a relevant aqueous buffer in a sealed container.
- The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
- The solubility is reported in units such as mg/mL or mol/L.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While a calculated value for the free amine may be available, experimental determination for the hydrochloride salt would require neutralization and extraction. The shake-flask method is the traditional approach.

Methodology:

- A solution of 3-Fluorobutan-1-amine (the free base, generated by neutralizing the HCl salt) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- An equal volume of n-octanol is added to the aqueous solution in a separatory funnel.
- The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
- The concentration of the amine in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV/MS).
- The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

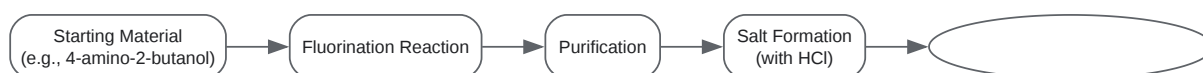
Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological activities, signaling pathway involvement, or defined molecular targets for 3-Fluorobutan-1-amine HCl. The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties.[8][9][10] Therefore, it is plausible that this compound could be investigated as a building block for the synthesis of novel therapeutic agents. The biological effects of fluorinated alkylamines can be diverse and depend on the overall molecular structure.[11][12]

Synthesis and Analysis Workflows

Detailed, step-by-step synthesis or analytical workflow diagrams for 3-Fluorobutan-1-amine HCl are not available in the reviewed literature. A general conceptual workflow for its preparation and analysis is presented below.

Conceptual Synthesis Workflow



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Caption: A generalized workflow for the synthesis of 3-Fluorobutan-1-amine HCl.

Conceptual Analysis Workflow



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Caption: A conceptual workflow for the purity analysis of 3-Fluorobutan-1-amine HCl by HPLC.

Conclusion

3-Fluorobutan-1-amine HCl is a chemical entity with potential applications in drug discovery and development. However, a comprehensive public dataset of its experimentally determined

physicochemical properties is currently lacking. This guide provides an overview of the available information and outlines standard methodologies that can be employed to characterize this compound further. The generation of robust experimental data for its melting point, pKa, solubility, and LogP will be essential for its future application in research and development.

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